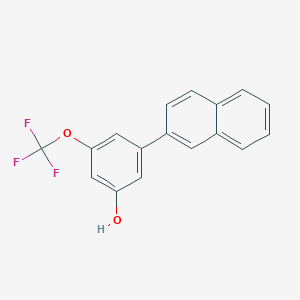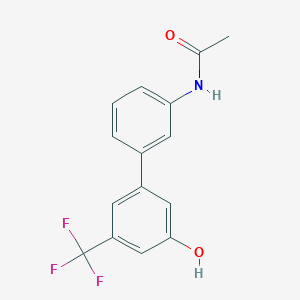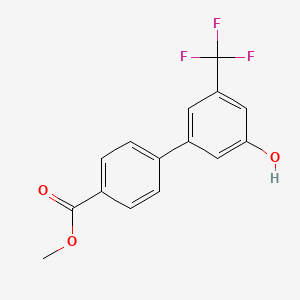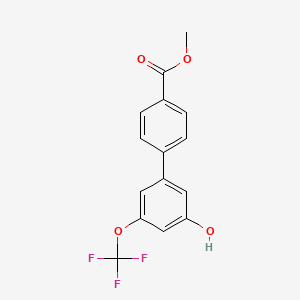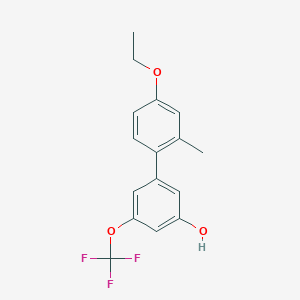
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DMPT-95) is a highly polar compound with a wide range of scientific applications. It is a phenolic compound with a molecular weight of 374.33 g/mol and a melting point of 130-133°C. 5-DMPT-95 is a colorless to yellowish-brown crystalline solid with an aromatic odor. This compound is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. It has been suggested that the compound acts as an electron acceptor, which can be used to initiate a variety of organic reactions. It is also believed to act as an inhibitor of some enzymes, which can be used to regulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been suggested that the compound may have some potential anti-inflammatory, antioxidant, and antifungal properties. It has also been suggested that the compound may have some potential in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is a highly polar compound, which makes it an ideal reagent for a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. These include further research into its potential anti-inflammatory, antioxidant, and antifungal properties. Further research could also be conducted into its potential as an inhibitor of certain enzymes. Additionally, further research could be conducted into its potential use in the synthesis of peptides and other compounds. Finally, further research could be conducted into its potential use in the treatment of certain types of cancer.
Synthesis Methods
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a number of methods. The most common method is a multi-step reaction involving the reaction of 3,4-dimethoxyphenol with trifluoromethoxyphenol in a solvent such as acetic acid. This reaction is followed by the addition of a base such as pyridine, and then the product is purified by recrystallization.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and other materials. 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is also used in the synthesis of peptides, and it is a useful reagent for the preparation of chiral compounds.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-13-4-3-9(7-14(13)21-2)10-5-11(19)8-12(6-10)22-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFDGNLTZVQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686669 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-07-8 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


